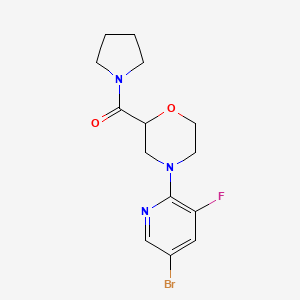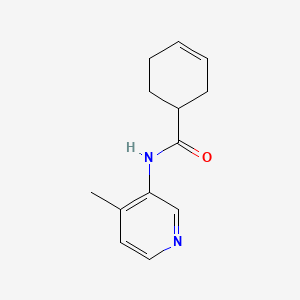![molecular formula C14H16N4O B12229979 N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B12229979.png)
N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a pyridine ring and an oxolane moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine compounds under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the starting materials, followed by the addition of the oxolane moiety through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the oxolane moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-pyrimidine carboxylic acids, while reduction can produce the corresponding amines .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: Noted for their medicinal applications.
Uniqueness
N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with a pyridine ring and an oxolane moiety.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-2-13(19-7-1)10-18-14-16-8-12(9-17-14)11-3-5-15-6-4-11/h3-6,8-9,13H,1-2,7,10H2,(H,16,17,18) |
InChI Key |
NONQAKKYCKNIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12229897.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229904.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229912.png)
![3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229916.png)
![4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12229921.png)
![3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229925.png)

![2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12229936.png)
![3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12229941.png)

![{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol](/img/structure/B12229965.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one](/img/structure/B12229975.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12229987.png)
